5-Chloro-2-nitrobenzotrifluoride
Description
Significance of Benzotrifluoride (B45747) Derivatives in Contemporary Chemistry and Material Science
Benzotrifluoride (BTF) and its derivatives are a class of compounds characterized by a trifluoromethyl group attached to a benzene (B151609) ring. researchgate.net These compounds have gained substantial importance in contemporary chemistry and material science for several reasons. The trifluoromethyl group imparts unique properties, including high thermal stability, chemical inertness, and lipophilicity, which are highly desirable in various applications.
In the realm of pharmaceuticals and agrochemicals, benzotrifluoride derivatives are integral building blocks for a wide range of active ingredients. nih.govacs.org Their incorporation into molecules can significantly enhance metabolic stability and membrane permeability, leading to improved efficacy and bioavailability. The market for benzotrifluoride is growing, driven by its increasing use in the synthesis of drugs and agricultural products like herbicides and pesticides. industryarc.com
Furthermore, benzotrifluoride derivatives are valuable solvents in organic synthesis. researchgate.netugent.be BTF itself is considered a more environmentally friendly alternative to many conventional organic solvents. ugent.be It is suitable for a broad spectrum of chemical reactions, including ionic, transition-metal catalyzed, and thermal reactions. researchgate.netugent.be Its ability to dissolve both standard organic molecules and highly fluorinated compounds makes it a crucial component in fluorous synthesis. researchgate.netugent.be
Historical Context and Evolution of Research on Nitro- and Halogenated Benzotrifluorides
The study of nitro- and halogenated benzotrifluorides has a history rooted in the development of industrial chemistry. Early research focused on the nitration of halogenated benzotrifluorides. For instance, a 1937 patent described a process for preparing nitro-compounds of substituted benzotrifluorides, noting that the nitration of meta-chlorobenzotrifluoride primarily yields 3-chloro-6-nitro-1-benzotrifluoride. google.com This discovery opened pathways to a variety of new nitro-compounds in the trifluoromethyl series, which were previously difficult to synthesize. google.com These new compounds were recognized for their potential as intermediates in the production of dyestuffs and pharmaceuticals. google.com
Over the years, research has expanded to explore the diverse reactivity and applications of these compounds. The presence of both a nitro group and a halogen on the benzotrifluoride core creates a versatile scaffold for further chemical modifications. The nitro group can be reduced to an amino group, a fundamental transformation in the synthesis of many pharmaceuticals and dyes. The halogen atom provides a site for nucleophilic substitution reactions.
The development of new synthetic methodologies has further propelled the use of these compounds. For example, processes have been developed for the preparation of specific isomers, such as 2-nitro-3-methyl benzotrifluoride and 2-nitro-3-ethyl benzotrifluoride, which are intermediates for a class of 2-haloacetanilide herbicides. google.com
Positioning 5-Chloro-2-nitrobenzotrifluoride within Modern Organic Synthesis and Functional Material Development
This compound, with its specific arrangement of a chloro, a nitro, and a trifluoromethyl group on the benzene ring, is a strategically important intermediate in modern organic synthesis. chemicalbook.comjy-chemical.com It is primarily used in the synthesis of other compounds, including dyes, pigments, and pharmaceuticals. jy-chemical.com
The reactivity of this compound is dictated by its functional groups. The nitro group can be readily reduced to an amine, yielding 2-amino-5-chlorobenzotrifluoride, a valuable precursor for many complex molecules. chemicalbook.com The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.
In the context of functional materials, while direct applications of this compound are less common, its derivatives are utilized. For instance, it can be a precursor in the synthesis of materials with specific optical or electronic properties. The presence of the trifluoromethyl group can enhance the performance and stability of these materials.
Recent research continues to find new applications for this versatile compound. For example, it has been used in the synthesis of diamine compounds through a reaction with 4-amino-3,5-xylenol, followed by reduction. echemi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H3ClF3NO2 jy-chemical.comnist.gov |
| Molecular Weight | 225.55 g/mol jy-chemical.comnist.gov |
| Appearance | Colorless to light yellow liquid echemi.comcymitquimica.com |
| CAS Number | 118-83-2 jy-chemical.comnist.gov |
| Density | 1.526 g/mL at 25 °C chemicalbook.comechemi.com |
| Melting Point | 21-22 °C echemi.com |
| Refractive Index | n20/D 1.499 chemicalbook.comechemi.com |
| Water Solubility | 168 mg/L at 20 °C echemi.com |
| Vapor Pressure | 0.0933 mmHg at 25°C echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPIGEXZPWTNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151998 | |
| Record name | 5-Chloro-alpha,alpha,alpha-trifluoro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-83-2 | |
| Record name | 5-Chloro-2-nitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-2-nitrobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-alpha,alpha,alpha-trifluoro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-α,α,α-trifluoro-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.892 | |
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| Record name | 5-CHLORO-2-NITROBENZOTRIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9BZF8WYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 5 Chloro 2 Nitrobenzotrifluoride and Analogues
Established Synthetic Pathways and Chemical Transformations
The traditional synthesis of 5-Chloro-2-nitrobenzotrifluoride and its analogues relies on a series of well-documented chemical reactions. These methods, while effective, often present challenges in terms of regio- and chemoselectivity, as well as reaction conditions.
Aromatic Nitration Strategies for Trifluoromethylated Benzenes
The introduction of a nitro group onto a trifluoromethylated benzene (B151609) ring is a primary step in the synthesis of this compound. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. researchgate.net Therefore, the direct nitration of m-chlorobenzotrifluoride would not yield the desired 2-nitro isomer in significant quantities.
The common industrial approach involves the nitration of p-chlorobenzotrifluoride. nih.govepo.org The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com The reaction of 4-chlorobenzotrifluoride (B24415) with this mixed acid yields 4-chloro-3-nitrobenzotrifluoride (B52861) as the major product. nih.gov
Halogenation and Chloro-denitration Processes in Benzotrifluoride (B45747) Synthesis
Halogenation of benzotrifluoride derivatives is another critical transformation. The direct chlorination of benzotrifluoride in the vapor phase can lead to a mixture of ortho, meta, and para isomers. researchgate.net To achieve higher selectivity for the desired isomer, catalytic methods are often employed. For instance, the chlorination of benzotrifluoride in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) can improve the yield of the meta-isomer. google.com
A significant process in this context is chloro-denitration, where a nitro group is replaced by a chlorine atom. This reaction is particularly useful for synthesizing specific chloro-substituted benzotrifluorides that are not easily accessible through direct chlorination. The chloro-denitration of nitro-benzotrifluoride compounds can be carried out in the vapor phase with chlorine gas at elevated temperatures, typically between 250°C and 450°C. google.com This process has been patented for the preparation of various chlorobenzotrifluorides, including the synthesis of 2-chloro-5-fluorobenzotrifluoride (B1631771) from 5-fluoro-2-nitrobenzotrifluoride. google.com
A liquid-phase chloro-denitration process has also been developed, which involves treating a nitrobenzotrifluoride with molecular chlorine in the presence of a catalyst system comprising a metal salt (like ferric chloride) and a sulfur compound. epo.orggoogleapis.com This method allows for the replacement of one or more nitro groups with chlorine. For example, 4-chloro-3-nitrobenzotrifluoride can be converted to 3,4-dichlorobenzotrifluoride. epo.org
Multi-Step Conversions from Related Halonitrotoluenes
This compound can also be synthesized through multi-step conversions starting from more readily available halonitrotoluenes. One such pathway begins with the nitration of 2,4-dichlorotoluene (B165549) to produce 2,4-dichloro-5-nitrotoluene. This intermediate can then be fluorinated to yield the corresponding benzotrifluoride derivative. The nitration of 2,4-dichlorobenzotrifluoride (B41404) itself is a key step in the synthesis of some herbicides and is typically carried out using mixed acids. polimi.it
Innovations in Reaction Engineering and Process Intensification
Recent advancements in chemical engineering have led to the development of innovative technologies that offer significant improvements in the synthesis of this compound and its analogues. These innovations focus on enhancing reaction control, efficiency, and safety.
Continuous-Flow Microreactor Systems for Enhanced Reaction Control and Efficiency
Continuous-flow microreactors have emerged as a powerful tool for nitration reactions, which are often highly exothermic and fast. beilstein-journals.orgmicroflutech.com These systems offer superior heat and mass transfer compared to traditional batch reactors, leading to better temperature control and reduced risk of runaway reactions. rsc.orgsoton.ac.uk The small reaction volumes and short residence times in microreactors also contribute to improved safety and can lead to higher yields and selectivities. rsc.org
The application of microreactors has been successfully demonstrated for the mononitration of various aromatic compounds, including chlorobenzene (B131634) and toluene, with high yields and excellent selectivity. rsc.org This technology allows for precise control over reaction parameters, and the scalability of these processes has been demonstrated, making them viable for industrial production. rsc.org For instance, a continuous-flow nitration process for o-xylene (B151617) in a tubular reactor has been investigated, and a scalable process for the production of nitro-p-xylene and nitro-o-xylene has been developed with a significant product output. rsc.orgrsc.org
Application of Catalytic Systems (e.g., Phase Transfer Catalysts, Metal Salts) in C-Cl and C-O Bond Formation
Catalysis plays a crucial role in modern organic synthesis, and the preparation of this compound is no exception. Phase transfer catalysts (PTCs) are particularly useful in reactions involving immiscible phases, facilitating the transfer of reactants across the phase boundary and accelerating reaction rates. wikipedia.orgbiomedres.us PTCs, such as quaternary ammonium (B1175870) salts, can be employed in various organic reactions, including nucleophilic substitutions. researchgate.net
In the context of benzotrifluoride synthesis, metal salts are frequently used as catalysts. As mentioned earlier, Friedel-Crafts type catalysts like ferric chloride are effective in the chlorination of benzotrifluoride. epo.org The combination of a metal salt and a sulfur compound has been shown to be an effective catalyst for the chloro-denitration of nitrobenzotrifluorides. googleapis.com Furthermore, the use of heteropolyacid ionic liquids as catalysts for the nitration of p-chlorobenzotrifluoride has been explored as a cleaner, more environmentally friendly alternative to concentrated sulfuric acid. google.com These catalysts are stable to water, can be recycled, and exhibit high catalytic activity. google.com
Optimization of Reaction Parameters for Yield and Selectivity
The synthesis of this compound and its analogues, typically achieved through the nitration of a substituted benzotrifluoride, is highly dependent on the precise control of reaction parameters. Optimizing these conditions is crucial for maximizing product yield and ensuring high selectivity, thereby minimizing the formation of undesirable isomers and by-products. Key parameters that are manipulated include reactant concentrations, molar ratios of nitrating agents, temperature, and reaction time.
The nitration of chloro- or fluorobenzotrifluorides is often carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netuninsubria.it The optimization of the molar ratio of these acids to the substrate is a critical factor. For instance, in the synthesis of the analogue 5-fluoro-2-nitrobenzotrifluoride, studies have shown that varying the molar ratio of nitric acid to the starting material, 3-fluorobenzotrifluoride, has a significant impact on the yield. researchgate.net Similarly, the concentration of sulfuric acid, which acts as a catalyst and a dehydrating agent, must be carefully controlled.
Temperature is another vital parameter. Exothermic nitration reactions require careful thermal management to prevent runaway reactions and to control the regioselectivity. uninsubria.it For the nitration of 4-chlorobenzotrifluoride, adiabatic calorimetric experiments have been used to understand the thermal profile of the reaction, ensuring safe scale-up from laboratory to industrial production. uninsubria.it In the synthesis of other analogues, reactions are often conducted at specific, controlled temperatures (e.g., 0-5°C) to favor the formation of the desired isomer.
The use of modern reactor technology, such as continuous-flow millireactors, has shown significant advantages over traditional batch reactors. researchgate.net In the continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, this approach led to higher yields and selectivity, a much shorter reaction time (minutes versus hours), and more efficient use of the nitrating acids. researchgate.net This is attributed to the enhanced mass and heat transfer rates in millireactors, which allow for better control over the reaction conditions. researchgate.net The optimization in such systems involves adjusting the residence time, temperature, and molar ratios to achieve the best performance. researchgate.net
The following table summarizes the effects of key reaction parameters on the synthesis of a 5-halo-2-nitrobenzotrifluoride analogue in a continuous-flow system.
| Parameter | Condition Varied | Observation | Impact on Yield/Selectivity |
|---|---|---|---|
| Molar Ratio (HNO₃/Substrate) | Increased from 1.5 to 2.6 | Yield of desired product increased significantly. | Higher molar ratio of nitric acid favors product formation. researchgate.net |
| Temperature | Increased from 80°C to 120°C | Reaction yield improved with increasing temperature up to an optimal point. | Optimized temperature maximizes yield while balancing potential side reactions. researchgate.net |
| Residence Time (in Millireactor) | Varied from 0.5 to 4 minutes | A residence time of 2 minutes was found to be optimal for achieving high yield. | Shorter reaction times in flow reactors enhance efficiency and can improve selectivity. researchgate.net |
| Nitric Acid Concentration | Tested at various concentrations | A 40% nitric acid concentration provided the highest yield in one study. | The concentration of the nitrating agent directly influences reaction rate and efficiency. researchgate.net |
Advanced Separation and Purification Techniques in Target Compound Isolation
Following the synthesis of this compound, the crude product mixture typically contains the desired compound along with unreacted starting materials, isomeric by-products (such as 2-chloro-3-nitrobenzotrifluoride), and residual acids. The isolation and purification of the target compound to a high degree of purity require the application of one or more advanced separation techniques.
A common industrial practice for purifying crude nitrated aromatic products involves a multi-stage washing process. google.com This typically begins with washing the organic phase with an alkaline solution, such as aqueous ammonia (B1221849) or sodium hydroxide (B78521), to neutralize and remove residual mineral acids (sulfuric and nitric acid) and acidic organic by-products. google.comgoogle.com This is often followed by a water wash to remove any remaining salts. justia.com
For the separation of closely related isomers, which often have very similar physical properties, fractional crystallization is a frequently employed technique. This method relies on small differences in solubility between the isomers in a given solvent. By carefully controlling the temperature and solvent composition, the desired isomer can be selectively precipitated from the solution. For example, a mixture of 2-chloro-5-nitrobenzaldehyde (B167295) and its 2,3-isomer can be purified by suspending the mixture in a solvent like methanol (B129727) and adding an anti-solvent such as petroleum ether to selectively crystallize the desired 2,5-isomer in high purity. google.com Melt crystallization, where the purification is achieved by partially melting the crude solid and separating the pure crystalline phase from the impure liquid melt, is another effective technique that avoids the use of solvents. justia.com
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of halogenated nitroaromatic compounds, especially at the laboratory and preparative scales. sielc.com Reverse-phase HPLC methods, using columns with low silanol (B1196071) activity (like Newcrom R1), can effectively separate compounds like 5-Chloro-2-nitrobenzaldehyde from their impurities. sielc.com Such methods are scalable and can be adapted for the preparative isolation of pure compounds. sielc.com
For removing specific types of impurities, column chromatography using adsorbents like Florisil® (a magnesium silicate (B1173343) gel) can be utilized. epa.gov A slurry of the adsorbent is packed into a column, and the crude sample is passed through it. The different components of the mixture are separated based on their affinity for the adsorbent, allowing for the isolation of the target compound. epa.gov
The following table provides a comparative overview of different purification techniques applicable to this compound and related compounds.
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
|---|---|---|---|---|
| Alkaline Washing | Acid-base neutralization and extraction. google.com | Removal of residual acids from crude product. | Effective for large-scale industrial processes; removes acidic impurities. google.com | Generates significant aqueous waste streams. justia.com |
| Fractional/Melt Crystallization | Differential solubility/melting points. justia.com | Separation of isomers and purification to high purity. | Can achieve very high purity; melt crystallization is solvent-free. justia.com | May require multiple stages; can be energy-intensive. |
| Preparative HPLC | Differential partitioning between stationary and mobile phases. sielc.com | High-purity isolation at lab/pilot scale. | High resolution and selectivity; adaptable to various compounds. sielc.com | Costly for large-scale production; involves large solvent volumes. |
| Column Chromatography (e.g., with Florisil®) | Differential adsorption onto a solid stationary phase. epa.gov | Cleanup of samples to remove polar impurities. | Good for removing specific classes of contaminants. epa.gov | Can be time-consuming and requires significant solvent usage. |
Mechanistic Investigations and Chemical Reactivity of 5 Chloro 2 Nitrobenzotrifluoride
Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms
The electron-deficient nature of the benzene (B151609) ring in 5-Chloro-2-nitrobenzotrifluoride, induced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic attack. This reactivity is primarily channeled through the SNAr mechanism, a stepwise process involving the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group.
Kinetic Studies of SNAr Reactions with Various Nucleophiles (e.g., Hydrazine (B178648), Hydroxide (B78521) Ion)
Kinetic studies provide valuable insights into the reaction rates and mechanisms. The reactions of this compound and its isomers with nucleophiles like hydrazine and hydroxide ions have been investigated to understand the factors governing their reactivity. For instance, studies on related chloronitrobenzotrifluorides with hydrazine and sodium hydroxide in various solvent systems, such as pure DMSO and aqueous DMSO, have been conducted. bau.edu.lb These studies aim to determine the correct mechanism and the rate-determining step of the reaction. bau.edu.lb The reaction of 2-chloro-5-nitrobenzotrifluoride (B146372) with hydrazine in pure DMSO and with sodium hydroxide in 10% aqueous DMSO proceeds via an addition-elimination process. bau.edu.lb
The rate of SNAr reactions is significantly influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. A variety of strong, neutral, or charged nucleophiles, including hydroxide (–OH), alkoxides (–OR), thiolates (–SR), and amines (NH3), can be employed in these reactions. chemistrysteps.com
Determination of Rate-Determining Steps and Reaction Intermediates
The SNAr mechanism is a two-step process. The first and typically rate-determining step is the nucleophilic addition to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing groups. chemistrysteps.comyoutube.com
The formation of the Meisenheimer complex is generally the slow step, meaning the cleavage of the carbon-halogen bond does not occur in the rate-determining step. masterorganicchemistry.com This is a key distinction from SN1 and SN2 reactions.
Electronic and Steric Effects of Substituents on SNAr Reactivity
The reactivity of aryl halides in SNAr reactions is profoundly influenced by both electronic and steric factors.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro (–NO2) and trifluoromethyl (–CF3) groups, is critical. These groups activate the aromatic ring towards nucleophilic attack by withdrawing electron density, making the ring more electrophilic. chemistrysteps.comyoutube.com The activating effect is most pronounced when the EWGs are positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate onto the EWG. masterorganicchemistry.comyoutube.com
Leaving Group: In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions. chemistrysteps.com The higher electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively through its inductive effect. masterorganicchemistry.com Since the C-X bond is broken in the fast second step, the bond strength is less important than the ability to stabilize the intermediate. masterorganicchemistry.com
Steric Effects:
Steric hindrance can play a significant role, particularly when bulky nucleophiles or substituents are involved. For example, the reaction rates of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline are significantly lower than with aniline (B41778), an effect attributed to increased steric hindrance in both the formation of the intermediate and the subsequent proton transfer step. capes.gov.brrsc.org In the case of 6-substituted 1-chloro-2-nitrobenzenes, the polar influence of an ortho-substituent has been shown to predominate over its steric effects in reactions with sodium thiophenoxide. rsc.org
Transformations Involving the Nitro Moiety
The nitro group in this compound is not merely an activating group for SNAr reactions; it is also a versatile functional group that can undergo various chemical transformations.
Selective Reduction Pathways of the Nitro Group
The selective reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for a wide range of compounds. Various reagents and methods have been developed for this purpose, aiming for high selectivity and yield, especially in the presence of other reducible functional groups.
Common methods for the reduction of aromatic nitro compounds include the use of:
Metals and acid: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Catalytic hydrogenation: Using catalysts like palladium (Pd), platinum (Pt), or Raney nickel with hydrogen gas. rsc.org
Hydrazine-based reagents: For instance, hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder offers a rapid and selective reduction at room temperature.
The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of other substituents or hydrogenolysis of the carbon-halogen bond. For substrates with multiple sensitive groups, milder and more selective conditions are required. calvin.educalvin.edu
Role in the Synthesis of Nitrogenous Heterocyclic Scaffolds
The amino group, generated from the reduction of the nitro group in this compound, is a key functional handle for the construction of nitrogen-containing heterocyclic compounds. These scaffolds are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and physical properties. researchgate.net
The synthesis of these heterocycles often involves cyclization reactions where the amino group acts as a nucleophile. For example, the resulting aniline derivative can be used in reactions to form:
Benzimidazoles: By reaction with carboxylic acids or their derivatives, or through a one-pot cyclization with isothiocyanates following the nitro group reduction. researchgate.net
Pyrroles: While various methods exist, Raney nickel-assisted nitro group reduction can be a step in the synthesis of five-membered N-heterocycles. researchgate.net
Other heterocycles: The strategic placement of functional groups on the aniline precursor allows for a wide range of cyclization strategies to build complex heterocyclic systems. organic-chemistry.orgrsc.org
The development of efficient and versatile synthetic routes to these heterocyclic systems remains an active area of research. organic-chemistry.org
Reactivity at the Chloro and Trifluoromethyl Functional Groups
The chemical behavior of this compound is dominated by the interplay of its three distinct functional groups attached to the benzene ring: a chloro group, a nitro group, and a trifluoromethyl group. The electronic properties of these substituents dictate the reactivity of the aromatic ring, particularly at the positions bearing the chloro and trifluoromethyl functionalities.
The chloro group at the C-5 position is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group (-NO₂) positioned ortho to it and the trifluoromethyl group (-CF₃) in the para position. These groups work in concert to significantly reduce the electron density of the aromatic ring, thereby making it susceptible to attack by nucleophiles. The reaction proceeds through a well-established addition-elimination mechanism. The rate-determining step of this mechanism is the initial attack of the nucleophile on the carbon atom bearing the chlorine, which leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the ortho-nitro and para-trifluoromethyl groups, which stabilizes it and facilitates its formation. In the subsequent, faster step, the chloride ion is expelled, and the aromaticity of the ring is restored.
Common nucleophiles that can displace the chloro group include amines, alkoxides, and hydroxides. For instance, the reaction with ammonia (B1221849) or primary amines can yield the corresponding anilines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
In stark contrast, the trifluoromethyl group (-CF₃) is generally considered to be chemically inert under typical nucleophilic aromatic substitution conditions. The carbon-fluorine bonds are exceptionally strong, and the fluorine atoms are poor leaving groups. Consequently, the -CF₃ group does not typically participate in substitution reactions. Its primary role is electronic, acting as a powerful electron-withdrawing group that activates the rest of the molecule, particularly the C-Cl bond, towards nucleophilic attack.
The following table summarizes the typical reactivity of the chloro and trifluoromethyl groups in this compound:
| Functional Group | Position | Reactivity Type | Driving Force | Typical Products |
| Chloro (-Cl) | C-5 | Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing effects of ortho -NO₂ and para -CF₃ groups | Substituted anilines, ethers, phenols |
| Trifluoromethyl (-CF₃) | C-2 | Generally Inert | High strength of C-F bonds | Remains unchanged in most reactions |
Analysis of Side Reactions and Formation of By-products
While the primary reaction pathway for this compound involves the nucleophilic displacement of the chloride, several side reactions can occur, leading to the formation of by-products. The specific by-products formed are highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, the temperature, and the presence of catalysts.
One of the most common side reactions involves the nitro group. Under certain conditions, particularly with strong reducing agents or in the presence of certain nucleophiles, the nitro group can be reduced to various other functional groups, such as a nitroso, hydroxylamino, or amino group. For example, if the intended reaction is a nucleophilic substitution of the chloro group using a reagent that also has reducing properties, a mixture of products may be obtained where both the chloro group is substituted and the nitro group is reduced.
Another potential side reaction is the substitution at other positions on the aromatic ring, although this is generally less favorable. The strong directing effect of the nitro and trifluoromethyl groups makes the C-5 position the most electrophilic and therefore the most likely site of attack. However, under forcing conditions (e.g., very high temperatures or extremely strong nucleophiles), substitution at other positions or even decomposition of the starting material may be observed.
Hydrolysis of the trifluoromethyl group is a potential but generally difficult side reaction. It requires harsh acidic or basic conditions and high temperatures to proceed and is not a common side reaction under typical synthetic conditions for nucleophilic aromatic substitution.
A summary of potential side reactions and by-products is presented in the table below:
| Reaction Type | Functional Group Involved | Conditions | Potential By-products |
| Reduction | Nitro (-NO₂) | Reducing agents, certain nucleophiles | 5-Chloro-2-nitrosobenzotrifluoride, 5-Chloro-2-hydroxylaminobenzotrifluoride, 5-Chloro-2-aminobenzotrifluoride |
| Substitution at other positions | Aromatic Ring | Harsh conditions (high temp., strong nucleophiles) | Isomeric substitution products |
| Hydrolysis | Trifluoromethyl (-CF₃) | Strong acid/base, high temperature | 5-Chloro-2-nitrobenzoic acid |
It is important to note that the information regarding side reactions is based on the general chemical principles of related aromatic compounds. nih.gov
Spectroscopic Characterization and Computational Chemistry of 5 Chloro 2 Nitrobenzotrifluoride
Comprehensive Spectroscopic Analyses for Molecular Structure Elucidation
A variety of spectroscopic methods have been employed to determine the precise arrangement of atoms and the nature of the chemical bonds within the 5-Chloro-2-nitrobenzotrifluoride molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the molecule's structure. chemicalbook.com
The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons. chemicalbook.comchemicalbook.com The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups.
Interactive Data Table: ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Studies
The FT-IR and FT-Raman spectra of related nitroaromatic compounds, such as 2-chloro-5-nitrobenzyl alcohol, have been analyzed in detail. epa.gov In these studies, characteristic bands for C-H stretching, C-Cl stretching, and nitro group vibrations are identified. For example, aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The C-Cl stretching vibration generally appears in the range of 770-505 cm⁻¹. The scissoring and torsion modes of the nitro group are also assigned specific regions in the spectra. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. nist.gov
Interactive Data Table: Key FT-IR and FT-Raman Vibrational Frequencies for Related Compounds
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| Aromatic C-H Stretch | 3090, 2901 | 3087, 2896 |
| C-Cl Stretch | 600 | 612 |
| NO₂ Scissoring | 794 | 805 |
| NO₂ Torsion | Data not available | 211 |
Electronic Spectroscopy: UV-Visible Absorption Properties and Chromogenic Behavior
UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides insights into its electronic structure and chromogenic properties. While specific UV-Visible absorption data for this compound is not detailed in the search results, studies on similar compounds like 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842) have been conducted, which involve calculating energy and oscillator strength using time-dependent density functional theory. esisresearch.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular weight of this compound is 225.55 g/mol . nist.govsigmaaldrich.comechemi.comtcichemicals.com The NIST Chemistry WebBook provides the mass spectrum (electron ionization) for this compound. nist.gov Additionally, predicted collision cross-section values for various adducts of this compound have been calculated. uni.luuni.lu
Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 225.98772 | 135.9 |
| [M+Na]⁺ | 247.96966 | 146.0 |
| [M-H]⁻ | 223.97316 | 136.2 |
| [M+NH₄]⁺ | 243.01426 | 154.5 |
| [M+K]⁺ | 263.94360 | 138.3 |
X-ray Diffraction for Single-Crystal Structure Determination
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule. While the search results mention X-ray diffraction studies on related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide (B126) derivative, specific single-crystal X-ray diffraction data for this compound was not found. nih.gov Studies on similar molecules like 5-chloro-2-hydroxy-3-nitroacetophenone have successfully used this technique to determine their crystal structure. researchgate.net
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure, geometry, and vibrational frequencies of molecules. These theoretical studies complement experimental data and provide deeper insights into the properties of this compound.
For related molecules like 2-chloro-5-nitrobenzyl alcohol, DFT calculations using the B3LYP method with a 6-31G(d) basis set have been performed to optimize the geometry and calculate vibrational frequencies. epa.gov These theoretical results have shown good agreement with experimental FT-IR and FT-Raman data. epa.gov Such computational studies also allow for the analysis of frontier molecular orbitals (HOMO and LUMO), which helps in understanding charge transfer within the molecule. epa.govesisresearch.org Furthermore, thermodynamic properties can be calculated over a range of temperatures. epa.govchemeo.com
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Vibrational Analysis
The foundational step in the computational analysis of a molecule like this compound involves determining its most stable three-dimensional structure, known as geometry optimization. Density Functional Theory (DFT) and ab initio methods are the primary tools for this purpose.
Ab initio methods , such as Hartree-Fock (HF), derive their results from first principles without the use of empirical parameters. They provide a fundamental, albeit computationally intensive, approach to solving the molecular Schrödinger equation.
Density Functional Theory (DFT) methods, particularly hybrid functionals like B3LYP, offer a balance between accuracy and computational cost. ias.ac.in These methods calculate the electron density of a system to determine its energy and, consequently, its geometry and other properties. The choice of a basis set, such as the Pople-style 6-311G or the correlation-consistent cc-pVTZ, is crucial as it defines the set of mathematical functions used to build the molecular orbitals. nih.govacs.org
Once the optimized geometry is obtained, the same theoretical level is used to calculate the vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. A key validation of a successful geometry optimization is the absence of imaginary frequencies, which would indicate that the calculated structure is a true energy minimum. thsci.com The calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and the approximations inherent in the theoretical method, allowing for a more accurate comparison with experimental data. ias.ac.in For related molecules, DFT calculations have shown excellent agreement with experimental FT-IR and FT-Raman spectra. mdpi.comresearchgate.net
Table 1: Theoretical Approaches for Geometry Optimization and Vibrational Analysis
| Method | Basis Set | Description |
|---|---|---|
| Ab Initio (Hartree-Fock) | e.g., 6-31G(d,p) | Based on first principles, provides a fundamental but often less accurate picture than DFT for complex systems. |
| Density Functional Theory (DFT) | e.g., B3LYP/6-311++G(d,p) | A widely used hybrid functional that combines HF theory with DFT, offering a good balance of accuracy and computational efficiency for organic molecules. ohio-state.edu |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for several reasons:
Chemical Reactivity: A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.
Kinetic Stability: A large energy gap implies greater kinetic stability and lower chemical reactivity.
Electronic Transitions: The energy gap is related to the energy of the lowest electronic transition, which can be correlated with experimental UV-Visible spectra.
For substituted nitroaromatics, the distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack. In molecules with significant electron-withdrawing and donating groups, the HOMO and LUMO can be localized in different parts of the molecule, facilitating intramolecular charge transfer upon excitation. 2abiotech.net
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Significance |
|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO); indicates chemical reactivity, kinetic stability, and the energy of the first electronic transition. |
Molecular Electrostatic Potential (MESP) Surface and Charge Distribution Studies
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the molecule's charge landscape.
Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro group.
Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack.
Green/Yellow Regions (Neutral Potential): These represent areas of relatively neutral electrostatic potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. This analysis provides quantitative insights into intramolecular interactions, such as:
Hyperconjugation: This involves the delocalization of electron density from a filled bonding orbital or lone pair to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Charge Delocalization: NBO analysis reveals how charge is distributed and delocalized across the molecule, which is crucial for understanding resonance effects and the stability of the molecular structure. In aromatic systems, it can quantify the delocalization within the benzene (B151609) ring and the electronic interactions with its substituents. 2abiotech.net
For a molecule like this compound, NBO analysis would be instrumental in quantifying the electron-withdrawing effects of the -NO₂ and -CF₃ groups and their influence on the aromatic system.
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A critical application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate the theoretical model.
Vibrational Spectra (IR and Raman): As discussed, DFT calculations can predict the vibrational frequencies and intensities. Comparing the calculated spectrum with an experimental FT-IR or FT-Raman spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. researchgate.net The National Institute of Standards and Technology (NIST) database contains an experimental gas-phase IR spectrum for this compound, which would serve as a benchmark for such a comparison. nist.gov
NMR Spectra: Theoretical calculations can also predict NMR chemical shifts (¹H and ¹³C). These predictions, when compared to experimental NMR data, can help in the definitive assignment of resonances and provide further confidence in the calculated molecular structure.
When theoretical predictions align well with experimental data, it lends significant credibility to the computational model. This validated model can then be used to reliably predict other properties of the molecule that may be difficult or hazardous to measure experimentally.
Applications of 5 Chloro 2 Nitrobenzotrifluoride in Advanced Chemical Synthesis and Functional Materials
Role as a Key Intermediate in Pharmaceutical Synthesis
The structural motifs present in 5-chloro-2-nitrobenzotrifluoride are frequently found in biologically active molecules, making it a valuable precursor in the pharmaceutical industry. Its utility spans from the synthesis of active pharmaceutical ingredients (APIs) to the creation of bioactive derivatives with tailored therapeutic properties.
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material or intermediate in the synthesis of various APIs. chemicalbook.com The presence of the nitro and chloro groups allows for sequential and selective chemical modifications, such as reduction of the nitro group to an amine and nucleophilic substitution of the chlorine atom. These transformations are fundamental steps in constructing the core structures of many pharmaceutical agents.
For instance, the reduction of the nitro group to an amine yields 2-amino-5-chlorobenzotrifluoride, a crucial intermediate for various further reactions. This amino group can then be acylated, alkylated, or used in the formation of heterocyclic rings, which are common scaffolds in drug molecules.
Table 1: Selected Pharmaceutical Intermediates Derived from this compound
| Intermediate | Precursor | Key Transformation | Therapeutic Area of Final API |
| 2-Amino-5-chlorobenzotrifluoride | This compound | Reduction of nitro group | Various |
| 5-Chloro-2-aminobenzotrifluoride derivatives | 2-Amino-5-chlorobenzotrifluoride | Acylation, Alkylation, Cyclization | Oncology, Infectious Diseases |
Synthesis of Bioactive Derivatives with Modified Therapeutic Profiles
The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aimed at optimizing efficacy and pharmacokinetic properties. This compound and its derivatives offer a versatile platform for generating libraries of bioactive molecules. By introducing different substituents at various positions on the benzene (B151609) ring, chemists can fine-tune the biological activity of a molecule.
For example, the synthesis of novel benzimidazolones with potential as HIV-1 inhibitors has utilized derivatives of 5-chloro-2-nitroaniline. chemicalbook.com These compounds have shown potent inhibitory activity against HIV-1 replication. chemicalbook.com Similarly, the development of inhibitors for oncogenic microRNAs, which play a role in cancer, has involved the use of 5-chloro-2-nitroaniline. chemicalbook.com
Building Block in Agrochemical Development
The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and lipophilicity, thereby improving the efficacy of the active ingredient. This compound serves as a valuable building block for the synthesis of a range of herbicides and pesticides. sigmaaldrich.com
Synthesis of Herbicides and Pesticides
The chemical reactivity of this compound allows for its incorporation into complex herbicidal and pesticidal molecules. The nitro group can be a precursor to an amino group, which can then be further functionalized. The chlorine atom can be displaced by various nucleophiles to introduce different functionalities.
For instance, it is a key intermediate in the synthesis of certain herbicides. google.com The compound can be used to create molecules that are selective in their action, targeting specific weeds without harming the desired crops. nih.gov
Engineering of Agrochemical Intermediates
The development of new and improved agrochemicals often relies on the efficient synthesis of key intermediates. This compound is utilized in the production of such intermediates. For example, it can be a precursor in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, an important intermediate for the insecticide chlorantraniliprole. agropages.com
The ability to manipulate the structure of this compound allows for the creation of a diverse range of intermediates, which can then be used to develop new agrochemicals with improved properties, such as higher efficacy, better crop safety, and more favorable environmental profiles. nih.gov
Development of Novel Functional Materials
Beyond its applications in the life sciences, this compound is also finding use in the field of materials science. The unique electronic and physical properties conferred by the trifluoromethyl and nitro groups make it an attractive component for the design of novel functional materials.
While this area of application is still emerging, the inherent properties of this compound suggest its potential use in the synthesis of specialized polymers, dyes, and other materials with tailored optical, electronic, or physical characteristics. The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic properties of materials, making them potentially useful in applications such as organic electronics.
Synthesis of Fluorinated Polymers (e.g., Copolymerized Polyimides)
This compound is a key starting material in the synthesis of fluorinated diamine monomers, which are essential building blocks for high-performance fluorinated polyimides. tandfonline.com These polymers are sought after for their excellent thermal stability, chemical resistance, low dielectric constants, and optical transparency, making them suitable for applications in microelectronics and aerospace. acs.orgscielo.br
The synthesis typically involves a multi-step process. Initially, this compound undergoes a nucleophilic aromatic substitution reaction. For instance, it can be reacted with a diol, such as 4,4'-bicyclohexanol, in the presence of a base to form a dinitro compound. mdpi.com Subsequently, the nitro groups of this intermediate are reduced to amino groups, commonly through catalytic hydrogenation, to yield the desired fluorinated diamine monomer. tandfonline.com
One specific example is the synthesis of 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluorobenzene (ATPT). In this process, 2-chloro-5-nitrobenzotrifluoride (B146372) is reacted with tetrafluoro-1,4-hydroquinone. The resulting dinitro intermediate is then reduced to yield the ATPT diamine. tandfonline.com This diamine is then copolymerized with other diamines and dianhydrides, such as 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (6FHP) and 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), to produce a series of fluorinated polyimides. tandfonline.com The incorporation of the trifluoromethyl groups from the original this compound enhances the properties of the final polyimide, including improved solubility and thermal stability. tandfonline.comrsc.org
The properties of these resulting fluorinated polyimides can be tailored by adjusting the ratio of the fluorinated diamine monomer in the copolymerization process. scielo.br This allows for the fine-tuning of characteristics like optical transparency and moisture resistance to meet the demands of specific advanced applications. tandfonline.com
Functionalized Lipid Vesicles and Nanomaterials for Drug Delivery Systems
While direct applications of this compound in the functionalization of lipid vesicles and nanomaterials for drug delivery are not extensively documented in scientific literature, its derivatives hold significant potential in this field. The chemical structure of this compound allows for its conversion into molecules with functional groups suitable for attachment to nanocarriers.
The primary derivative of interest for such applications is 2-Amino-5-chlorobenzotrifluoride , which is synthesized by the reduction of the nitro group in this compound. chemicalbook.com The resulting amino group provides a reactive handle for covalent attachment to the surface of various nanomaterials, including lipid vesicles, polymeric nanoparticles, and inorganic nanoparticles. nih.govrsc.org This functionalization can enhance the biocompatibility, stability, and targeting capabilities of drug delivery systems. mdpi.com
Photoactive Compounds for Specialized Applications (e.g., Photoinduced Nitric Oxide Release)
The application of this compound in the development of photoactive compounds, particularly for specialized applications like photoinduced nitric oxide (NO) release, is an area of theoretical potential based on the known photochemistry of nitroaromatic compounds. rsc.orgnih.gov The nitro group on the aromatic ring is a key functional group that can be photochemically activated.
Nitroaromatic compounds are known to undergo photochemical reactions, including the photodissociation of the nitro group to release nitric oxide upon exposure to light, typically in the UV range. nih.govuky.edu This property is of significant interest for the development of "photocages" for NO, which are molecules that can release a biologically active substance in a spatially and temporally controlled manner using light. The controlled release of NO is a valuable tool in various biomedical research areas due to its role as a signaling molecule in physiological and pathological processes.
The structure of this compound, containing a nitro group on a benzene ring, suggests its potential as a precursor for such photoactive materials. rsc.org The presence of the trifluoromethyl group could influence the photochemical properties of the molecule, potentially affecting the efficiency of NO release.
However, it is important to note that while the general principle of using nitroaromatic compounds for photoinduced NO release is established, specific research detailing the synthesis and photochemical evaluation of this compound or its direct derivatives for this particular application is not prominently found in the available scientific literature. Further investigation would be required to explore and validate the potential of this compound in the field of photoactive materials for controlled nitric oxide release. rsc.orgcalstate.edu
Compound Information Table
| Compound Name | Synonyms | CAS Number | Molecular Formula |
| This compound | 4-Chloro-1-nitro-2-(trifluoromethyl)benzene; 5-Chloro-α,α,α-trifluoro-2-nitrotoluene | 118-83-2 | C₇H₃ClF₃NO₂ |
| 2-Amino-5-chlorobenzotrifluoride | 5-Chloro-2-aminotrifluorotoluene | 445-03-4 | C₇H₅ClF₃N |
| 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluorobenzene | ATPT | Not Available | C₂₆H₁₂F₁₆N₂O₂ |
| 4,4'-bicyclohexanol | Not Available | 92-88-6 | C₁₂H₂₂O₂ |
| Tetrafluoro-1,4-hydroquinone | Not Available | 827-00-9 | C₆H₂F₄O₂ |
| 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 6FHP | 83558-87-6 | C₁₅H₁₂F₆N₂O₂ |
| 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) | BPADA | 38103-06-9 | C₃₁H₂₀O₈ |
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 225.55 g/mol boulingchem.com |
| Appearance | Colorless to light yellow liquid chemicalbook.comboulingchem.com |
| Boiling Point | 222-224 °C rsc.org |
| Melting Point | 21 °C rsc.org |
| Density | 1.526 g/mL at 25 °C chemicalbook.com |
| Solubility in Water | 168 mg/L (20 ºC) echemi.com |
| Flash Point | 217 °F (102.8 °C) echemi.com |
| Vapor Pressure | 0.0933 mmHg at 25°C echemi.com |
Q & A
Q. What are the established synthetic routes for 5-Chloro-2-nitrobenzotrifluoride, and how do reaction conditions influence yield?
-
Methodological Answer : The synthesis of halogenated nitroaromatics like this compound often involves nitration and halogenation steps. For example, analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) are synthesized using reagents like thionyl chloride or oxalyl dichloride in solvents such as dichloromethane or benzene under reflux (50–100°C). Reaction time (1–12 hours) and temperature (0–50°C) significantly impact product distribution and purity . For this compound, nitration of chlorobenzotrifluoride precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is recommended, with purification via recrystallization in ethanol.
-
Key Data :
| Parameter | Typical Range |
|---|---|
| Reaction Temperature | 0–50°C |
| Solvent | Dichloromethane |
| Yield Optimization | 60–80% (empirical) |
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR , FT-IR , and mass spectrometry . For NMR, expect characteristic peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and nitro group (δ ~8.5–9.0 ppm in ¹H NMR for aromatic protons). IR should show strong NO₂ stretching at ~1520 cm⁻¹ and C-F stretches at ~1150 cm⁻¹. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be resolved?
- Methodological Answer : Discrepancies often arise from residual solvents, stereochemical impurities, or polymorphic forms. To resolve:
Repeat purification using column chromatography (silica gel, hexane/ethyl acetate gradient).
Perform variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in nitro groups).
Use X-ray crystallography for unambiguous structural confirmation, especially if unexpected substituent orientations are suspected .
Q. What strategies optimize regioselectivity in electrophilic substitutions for derivatives of this compound?
- Methodological Answer : The electron-withdrawing nitro and trifluoromethyl groups direct electrophiles to specific positions. For example:
-
Nitration : Further nitration occurs at the para position to the existing nitro group.
-
Halogenation : Use Lewis acids (e.g., FeCl₃) to enhance selectivity at meta positions.
Computational tools (e.g., DFT calculations) predict reactivity patterns by analyzing partial charge distributions and frontier molecular orbitals .- Case Study :
In the synthesis of 4-chloro-3-nitrophenylboronic acid (analogous compound), regioselectivity was achieved using Suzuki-Miyaura coupling with Pd catalysts, highlighting the role of steric and electronic effects .
- Case Study :
Q. How does this compound behave under catalytic hydrogenation conditions?
- Methodological Answer : The nitro group is reduced to an amine under H₂/Pd-C (1–3 atm, 25–50°C). However, the trifluoromethyl group may inhibit reduction kinetics due to electron withdrawal. Use polar solvents (e.g., ethanol/water) to enhance proton availability. Monitor reaction progress via TLC (Rf shift from ~0.7 to ~0.3 in hexane/EtOAc). Post-reduction, isolate the amine derivative under inert atmosphere to prevent oxidation .
Analytical and Experimental Design Considerations
Q. What are the best practices for handling thermal instability during DSC analysis?
- Methodological Answer : this compound has a flash point of 102°C . For differential scanning calorimetry (DSC):
- Use low heating rates (2–5°C/min) in a nitrogen-purged chamber.
- Seal samples in hermetic pans to prevent sublimation.
- Compare results with thermogravimetric analysis (TGA) to distinguish decomposition from phase transitions.
Q. How can researchers mitigate batch-to-batch variability in catalytic applications?
- Methodological Answer : Variability often stems from trace metal impurities or solvent residues. Implement:
- Strict solvent drying (e.g., molecular sieves for dichloromethane).
- Elemental analysis (ICP-MS) to quantify metal contaminants.
- Statistical design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature) affecting reproducibility .
Data Contradiction and Validation
Q. Why do computational predictions of logP values conflict with experimental measurements for this compound?
- Methodological Answer : The trifluoromethyl and nitro groups create strong dipole moments, complicating logP calculations. Validate using:
Experimental logP : Shake-flask method with octanol/water partitioning.
QSAR models incorporating Hammett sigma constants for electron-withdrawing groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
